Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-iodothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-iodothiophene-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring, an iodine atom, a cyclopropyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-iodothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or other halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a suitable candidate for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: The biological potential of this compound lies in its ability to interact with various biological targets. It can be used in the development of new drugs or as a tool in biological research to study enzyme mechanisms and cellular processes.
Medicine: In medicine, this compound may have applications in the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates with potential antiviral, anti-inflammatory, or anticancer properties.
Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-iodothiophene-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-bromothiophene-2-carboxylate
Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-chlorothiophene-2-carboxylate
Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-fluorothiophene-2-carboxylate
Uniqueness: Methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-iodothiophene-2-carboxylate stands out due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 3-[[1-(hydroxymethyl)cyclopropyl]carbamoylamino]-5-iodothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4S/c1-18-9(16)8-6(4-7(12)19-8)13-10(17)14-11(5-15)2-3-11/h4,15H,2-3,5H2,1H3,(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLGJLCEYWLRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)I)NC(=O)NC2(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.